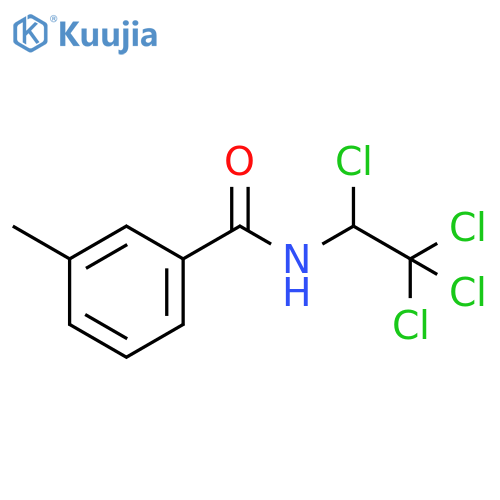

Cas no 873384-02-2 (Benzamide, 3-methyl-N-(1,2,2,2-tetrachloroethyl)-)

873384-02-2 structure

商品名:Benzamide, 3-methyl-N-(1,2,2,2-tetrachloroethyl)-

CAS番号:873384-02-2

MF:C10H9Cl4NO

メガワット:300.996558904648

CID:5262084

Benzamide, 3-methyl-N-(1,2,2,2-tetrachloroethyl)- 化学的及び物理的性質

名前と識別子

-

- Benzamide, 3-methyl-N-(1,2,2,2-tetrachloroethyl)-

-

- インチ: 1S/C10H9Cl4NO/c1-6-3-2-4-7(5-6)8(16)15-9(11)10(12,13)14/h2-5,9H,1H3,(H,15,16)

- InChIKey: IZRYMPRXFVMPTN-UHFFFAOYSA-N

- ほほえんだ: C(NC(Cl)C(Cl)(Cl)Cl)(=O)C1=CC=CC(C)=C1

Benzamide, 3-methyl-N-(1,2,2,2-tetrachloroethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-370559-1.0g |

3-methyl-N-(1,2,2,2-tetrachloroethyl)benzamide |

873384-02-2 | 1.0g |

$0.0 | 2023-03-02 |

Benzamide, 3-methyl-N-(1,2,2,2-tetrachloroethyl)- 関連文献

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

2. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

873384-02-2 (Benzamide, 3-methyl-N-(1,2,2,2-tetrachloroethyl)-) 関連製品

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 61389-26-2(Lignoceric Acid-d4)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬